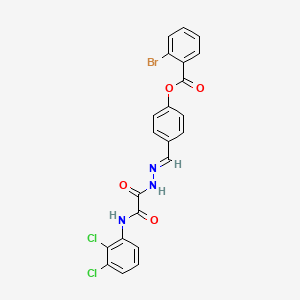![molecular formula C32H29N5O4S B12026289 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026289.png)
N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{(E)-[3-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un compuesto orgánico complejo con una fórmula molecular de C32H29N5O2S. Este compuesto es conocido por su estructura única, que incluye un grupo benciloxifenil, un grupo triazolilsulfanil y una porción de acetohidrazida.
Métodos De Preparación
La síntesis de N’-{(E)-[3-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida típicamente involucra múltiples pasos. Una ruta sintética común incluye la condensación de 3-(benciloxi)benzaldehído con 2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida en condiciones ácidas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y el producto se purifica mediante recristalización .
Los métodos de producción industrial para este compuesto no están bien documentados, probablemente debido a su naturaleza especializada y su limitada demanda comercial. Los principios generales de la síntesis orgánica, incluido el uso de reactivos de alta pureza y condiciones de reacción controladas, serían aplicables.
Análisis De Reacciones Químicas
N’-{(E)-[3-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado usando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, particularmente en el grupo triazolilsulfanil.
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
N’-{(E)-[3-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida se ha explorado para diversas aplicaciones de investigación científica:
Química: Este compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: En la investigación biológica, este compuesto se ha estudiado por su potencial como inhibidor enzimático.
Medicina: Estudios preliminares sugieren que este compuesto puede tener propiedades antimicrobianas y anticancerígenas.
Mecanismo De Acción
El mecanismo de acción de N’-{(E)-[3-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida involucra su interacción con objetivos moleculares específicos. Se sabe que el compuesto se une a ciertas enzimas, inhibiendo su actividad. Esta inhibición puede interrumpir diversas vías celulares, lo que lleva a los efectos biológicos observados .
Los objetivos moleculares de este compuesto incluyen enzimas involucradas en procesos metabólicos y vías de transducción de señales. Al unirse a estas enzimas, el compuesto puede modular su actividad, lo que lleva a posibles efectos terapéuticos .
Comparación Con Compuestos Similares
N’-{(E)-[3-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida se puede comparar con otros compuestos similares, tales como:
N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida: Este compuesto tiene una estructura similar pero con un patrón de sustitución diferente en el anillo fenilo.
N’-{(E)-[3-(benciloxi)-4-metoxifenil]metilideno}-2-{[5-(bencilsulfanil)-1,3,4-tiadiazol-2-il]sulfanil}acetohidrazida: Este compuesto incluye un grupo tiadiazolilsulfanil en lugar de un grupo triazolilsulfanil.
N’-{(E)-[4-(benciloxi)fenil]metilideno}-2-[(3,5-dioxo-2,3,4,5-tetrahidro-1,2,4-triazin-6-il)amino]acetohidrazida: Este compuesto presenta una porción heterocíclica diferente, lo que puede conducir a diferentes actividades biológicas.
La singularidad de N’-{(E)-[3-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C32H29N5O4S |
|---|---|
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C32H29N5O4S/c1-39-27-15-11-25(12-16-27)31-35-36-32(37(31)26-13-17-28(40-2)18-14-26)42-22-30(38)34-33-20-24-9-6-10-29(19-24)41-21-23-7-4-3-5-8-23/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+ |
Clave InChI |
XGKICLOBGYEXOQ-FMFFXOCNSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC(=CC=C4)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC(=CC=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[({[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12026206.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026212.png)

![4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12026233.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12026236.png)
![(3Z)-5-bromo-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12026240.png)

![N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026249.png)
![3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026264.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12026268.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026297.png)

![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)
